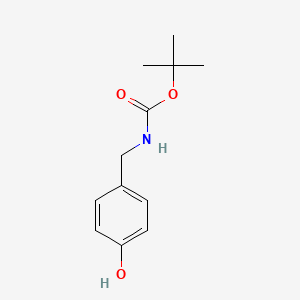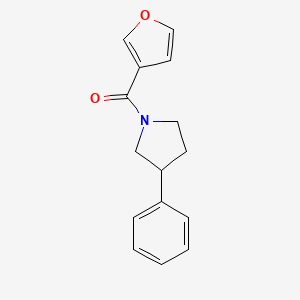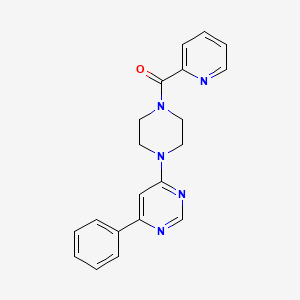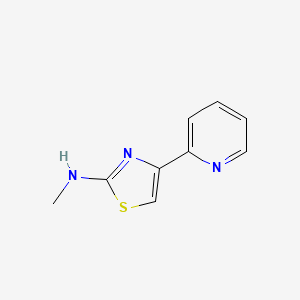
3,4-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. DMXAA was first identified in the 1980s, and since then, numerous studies have been conducted to investigate its synthesis, mechanism of action, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The compound has shown potential in the development of photosensitizers used in photodynamic therapy, particularly in cancer treatment. A study elaborates on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit remarkable fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potent candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Another research direction includes the synthesis and structural characterization of novel derivatives with observed in vitro antitumor activities. For instance, a series of nonconventional aminium N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamidates exhibited remarkable antitumor activity, particularly against leukemia SR cell lines, suggesting a potential pathway for developing new antitumor drugs (Brzozowski, Sa̧czewski, & Gdaniec, 2003).
DNA Binding and Anticancer Activity
Research into mixed-ligand copper(II)-sulfonamide complexes has revealed the significant effect of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes have been evaluated in various cellular models, including yeast and human tumor cells, demonstrating their capability to induce cell death mainly by apoptosis. Such findings underscore the potential use of sulfonamide derivatives in targeted cancer therapies (González-Álvarez et al., 2013).
Enzyme Inhibition for Drug Development
Enzyme inhibition studies have been carried out with new Schiff bases derived from sulfonamides, indicating potential therapeutic applications in cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase inhibition. These findings are essential for the development of new drugs targeting these enzymes, with implications for treating diseases such as diabetes and hypercholesterolemia (Alyar et al., 2019).
Antibacterial and Antifungal Agents
Novel sulfonamide derivatives carrying a biologically active moiety have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines and their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2. These derivatives, especially compounds with enhanced VEGFR-2 inhibition, offer a new approach to cancer treatment by targeting angiogenesis (Ghorab et al., 2016).
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-5-4-6-14(15-10)16-21(17,18)11-7-8-12(19-2)13(9-11)20-3/h4-9H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJKXFDYENLPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2804995.png)

![(E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime](/img/structure/B2804998.png)


![N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2805004.png)
![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-oxopropyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2805005.png)
![N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2805007.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2805013.png)
![1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2805014.png)
